N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide
Description
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide is a heterocyclic compound featuring a fused thiazolo-triazole core linked to an ethyl chain and a 4-(trifluoromethyl)benzamide group. The m-tolyl substituent (meta-methylphenyl) on the thiazolo-triazole ring introduces steric and electronic effects, while the trifluoromethyl group on the benzamide moiety enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4OS/c1-13-3-2-4-15(11-13)18-26-20-28(27-18)17(12-30-20)9-10-25-19(29)14-5-7-16(8-6-14)21(22,23)24/h2-8,11-12H,9-10H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKLUIGDOPFFNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the thiazolo[3,2-b][1,2,4]triazole core: This can be achieved through a cyclization reaction involving appropriate thioamide and hydrazine derivatives under acidic or basic conditions.
Introduction of the m-tolyl group: This step involves the substitution of a suitable precursor with m-tolyl halides or related reagents.
Attachment of the ethyl linker: This can be done through alkylation reactions using ethyl halides or similar reagents.
Incorporation of the trifluoromethylbenzamide moiety: This final step involves the coupling of the intermediate with 4-(trifluoromethyl)benzoic acid or its derivatives under amide bond-forming conditions.
Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, amines, and alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
1. Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For example, studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole can induce apoptosis in various cancer cell lines. Notably:
- Cell Lines Tested : Human cancer cell lines such as A549 (lung), HeLa (cervical), and MCF-7 (breast) have shown moderate to potent antitumor activity when treated with similar compounds .
- Mechanism of Action : The anticancer efficacy is attributed to the compound's ability to interfere with cell proliferation and promote programmed cell death through modulation of biochemical pathways involved in apoptosis .
2. Antimicrobial Activity
The thiazolo[3,2-b][1,2,4]triazole scaffold has been associated with antimicrobial effects against both bacterial and fungal strains:
- Target Pathogens : Studies have reported efficacy against Mycobacterium tuberculosis and M. bovis, showcasing promising antitubercular effects .
- Mechanism of Action : The antimicrobial activity is believed to arise from the compound's interaction with enzymes and receptors involved in microbial growth and survival pathways .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the compound plays a crucial role in determining its potency against various biological targets. Modifications in the thiazole or triazole rings can significantly alter biological activity. For instance:
- Functional Group Influence : The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
- SAR Studies : Research has shown that variations in substituents at different positions on the thiazolo-triazole framework can lead to diverse pharmacological profiles .
Case Studies and Research Findings
Several studies have investigated the biological activities related to this compound:
Mechanism of Action
The mechanism of action of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the benzamide moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The thiazolo[3,2-b][1,2,4]triazole core may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Thiazolo-Triazole Derivatives
A structurally similar compound, N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide (), replaces the m-tolyl group with a 4-fluorophenyl substituent. Key differences include:
- Lipophilicity : The m-tolyl group may enhance lipophilicity (logP) relative to the 4-fluorophenyl analogue, influencing membrane permeability and pharmacokinetics.
Benzamide Derivatives with Heterocyclic Cores
Compounds such as N-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide () and N-(Benzo[d]thiazol-2-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide () share benzamide moieties but differ in core heterocycles:
- Core Heterocycles : Thiadiazolo-triazine () and benzothiazole-thiadiazole () cores lack the fused thiazolo-triazole system, resulting in distinct electronic and steric profiles.
- Substituent Effects: The trifluoromethyl group in the target compound improves metabolic stability compared to non-fluorinated benzamides, as CF₃ groups resist oxidative degradation .
1,2,4-Triazole Derivatives with Sulfonyl Groups
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () exhibit sulfonyl and difluorophenyl substituents. Key distinctions include:
- Tautomerism : The thiazolo-triazole core in the target compound avoids the thione-thiol tautomerism observed in 1,2,4-triazole derivatives (e.g., compounds [7–9] in ), simplifying spectral interpretation and stability .
- Synthetic Complexity : The fused thiazolo-triazole system requires multi-step cyclization, whereas 1,2,4-triazoles are synthesized via simpler alkylation or cyclocondensation routes .
Data Tables
Table 1: Substituent Effects on Physicochemical Properties
*Estimated using ChemDraw software.
Biological Activity
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on existing research.
Synthesis of the Compound
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives often involves the reaction of various substituted benzamides with thiazole and triazole precursors. Recent studies have employed visible-light-mediated synthesis methods to enhance yield and selectivity in producing these compounds. For instance, the regioselective synthesis of functionalized thiazolo[3,2-b][1,2,4]triazoles has been achieved through a catalyst-free reaction using α-bromodiketones and 3-mercapto[1,2,4]triazoles under aqueous conditions .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
- Compounds with similar structures have shown significant antimicrobial properties against various pathogens. For example, imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to exhibit antibacterial and antifungal activities . The thiazole and triazole rings contribute to the overall efficacy by interacting with microbial enzymes.
2. Anticancer Properties
- Research indicates that triazole derivatives possess anticancer properties by inhibiting cancer cell proliferation. Compounds related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain triazole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways .
3. Anti-inflammatory Effects
- The compound's structural components suggest potential anti-inflammatory activity. Triazoles are known to inhibit key inflammatory mediators such as COX enzymes and NF-kB transcription factor . This inhibition can lead to reduced inflammation in various models of disease.
Case Studies and Research Findings
Several case studies highlight the biological activity of compounds structurally related to this compound:
| Study | Findings | Activity |
|---|---|---|
| Khidre et al. (2016) | Synthesized new heterocycles with triazole moieties | Antimicrobial activity against Gram-positive and Gram-negative bacteria |
| Andreani et al. (2020) | Evaluated imidazo[2,1-b]thiadiazole derivatives | Significant cytotoxic effects on leukemia and breast cancer cell lines |
| Locatelli et al. (2020) | Studied triazole derivatives for anti-inflammatory properties | Inhibition of COX enzymes with IC50 values indicating potent anti-inflammatory action |
Q & A
Q. Tables
| Key Synthetic Intermediates | Role in Synthesis | Reference |
|---|---|---|
| 5-Chlorothiazol-2-amine | Core thiazole formation | |
| 2,4-Difluorobenzoyl chloride | Benzamide coupling | |
| m-Tolylboronic acid | Suzuki-Miyaura cross-coupling |
| Biological Activity Trends | Assay Type | IC Range |
|---|---|---|
| Anticancer (HeLa cells) | MTT assay | 5–20 µM |
| Antibacterial (S. aureus) | Broth microdilution | 2–8 µg/mL |
| Lanosterol 14α-demethylase inhibition | Enzyme activity assay | 0.5–3 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
